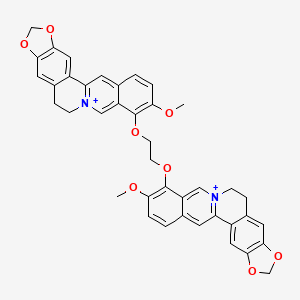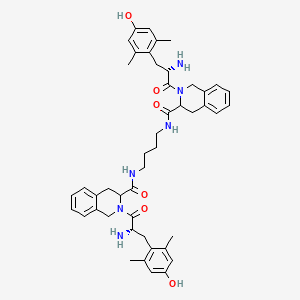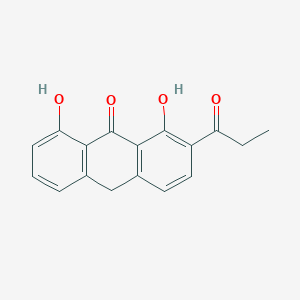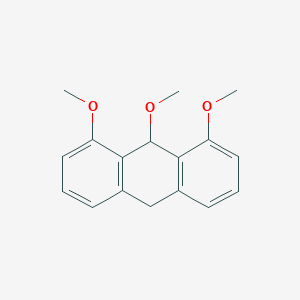![molecular formula C20H25NO B10839881 1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine](/img/structure/B10839881.png)
1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine is an organic compound that features a pyrrolidine ring attached to a propyl chain, which is further connected to a benzyl-phenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine typically involves multiple steps. One common method starts with the preparation of the benzyl-phenoxy intermediate, which is then reacted with a propyl halide to form the propyl-phenoxy derivative. This intermediate is subsequently reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, or other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups at the benzylic position .
科学研究应用
1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial inhibition .
相似化合物的比较
Similar Compounds
Phenoxyethanol: An ether alcohol with antimicrobial properties.
Phenoxymethylpenicillin: An antibiotic used to treat bacterial infections.
Uniqueness
1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike phenoxyethanol and phenoxymethylpenicillin, this compound has a pyrrolidine ring and a benzyl-phenoxy group, making it suitable for a wider range of applications in research and industry .
属性
分子式 |
C20H25NO |
|---|---|
分子量 |
295.4 g/mol |
IUPAC 名称 |
1-[3-(2-benzylphenoxy)propyl]pyrrolidine |
InChI |
InChI=1S/C20H25NO/c1-2-9-18(10-3-1)17-19-11-4-5-12-20(19)22-16-8-15-21-13-6-7-14-21/h1-5,9-12H,6-8,13-17H2 |
InChI 键 |
SECXHJRGBAZUCO-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCCOC2=CC=CC=C2CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione](/img/structure/B10839803.png)



![1,4-Dihydroindeno[1,2-c]-pyrazole](/img/structure/B10839818.png)
![1,3-Dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10839832.png)

![[2-(Octylamino)-1-phosphono-ethyl]phosphonic acid](/img/structure/B10839858.png)
![[2-(Hexylamino)ethane-1,1-Diyl]bis(Phosphonic Acid)](/img/structure/B10839866.png)
![1-[(Z)-4-trityloxy-2-butenyl]uracil](/img/structure/B10839874.png)
![1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine](/img/structure/B10839884.png)
![1-[2-(2-Benzyl-phenoxy)-ethyl]-piperidine](/img/structure/B10839890.png)
![1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine](/img/structure/B10839894.png)
